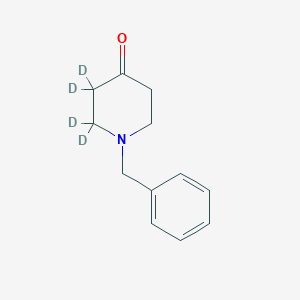![molecular formula C24H31KO4 B13400870 potassium;3-[(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-10,14-dimethyl-7-oxo-15-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-enyl]propanoate](/img/structure/B13400870.png)
potassium;3-[(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-10,14-dimethyl-7-oxo-15-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-enyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Drospirenone Acid Potassium Salt is a synthetic steroidal compound derived from drospirenone, which is commonly used in oral contraceptives and hormone replacement therapy. Drospirenone itself is a progestin with antimineralocorticoid and antiandrogenic properties, making it effective in preventing pregnancy and treating conditions like premenstrual dysphoric disorder and acne .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of drospirenone involves multiple steps, starting from steroidal precursors. One common method involves the oxidation of 17α-(3-hydroxypropyl)-6β,7β,15β,16β-dimethylene-5β-androstane-3β,5,17β-triol . The process includes:
Oxidation: Using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Cyclization: Formation of the spirolactone ring structure.
Purification: Column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of drospirenone typically follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: For controlled reaction conditions.
Continuous flow systems: For efficient large-scale production.
Purification techniques: Such as crystallization and high-performance liquid chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Drospirenone Acid Potassium Salt undergoes various chemical reactions, including:
Oxidation: Conversion to drospirenone acid.
Reduction: Formation of dihydrodrospirenone derivatives.
Substitution: Reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, tetrahydrofuran.
Major Products:
Drospirenone acid: Formed through oxidation.
Dihydrodrospirenone: Formed through reduction.
Aplicaciones Científicas De Investigación
Drospirenone Acid Potassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential in treating hormonal disorders and as a component in contraceptives.
Industry: Utilized in the development of new pharmaceutical formulations and hormone therapies
Mecanismo De Acción
Drospirenone Acid Potassium Salt exerts its effects primarily through its interaction with progesterone receptors. It acts as an agonist, mimicking the effects of natural progesterone. Additionally, it has antimineralocorticoid activity, which helps in reducing water retention and blood pressure . The molecular targets include:
Progesterone receptors: Modulating reproductive functions.
Mineralocorticoid receptors: Reducing sodium and water retention.
Comparación Con Compuestos Similares
Spironolactone: Another antimineralocorticoid with similar properties.
Desogestrel: A progestin used in contraceptives.
Ethinyl estradiol: Often combined with drospirenone in contraceptive pills.
Uniqueness: Drospirenone Acid Potassium Salt stands out due to its dual activity as a progestin and antimineralocorticoid. This makes it particularly effective in managing conditions like premenstrual dysphoric disorder and acne, in addition to its contraceptive properties .
Propiedades
Fórmula molecular |
C24H31KO4 |
|---|---|
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
potassium;3-[(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-10,14-dimethyl-7-oxo-15-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-enyl]propanoate |
InChI |
InChI=1S/C24H32O4.K/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);/q;+1/p-1/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;/m1./s1 |
Clave InChI |
UPTLNSOWUJYZNB-LCFPDAFPSA-M |
SMILES isomérico |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]5(CCC(=O)[O-])O)C.[K+] |
SMILES canónico |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)[O-])O)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


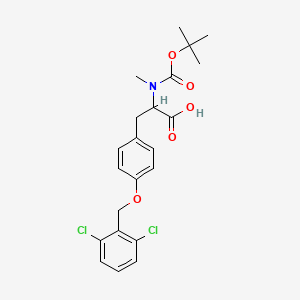
![3-[[2-Bromo-3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-4-chlorobenzoic acid dodecyl ester](/img/structure/B13400800.png)
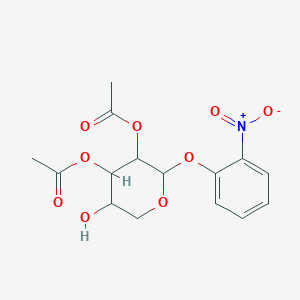
![dibenzyl [4-[3-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]anilino]-2-methyl-3-oxopropyl]phenyl] phosphate;N-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenyl]-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanamide](/img/structure/B13400815.png)
![3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13400821.png)
![(5|A,11|A)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)](/img/structure/B13400827.png)
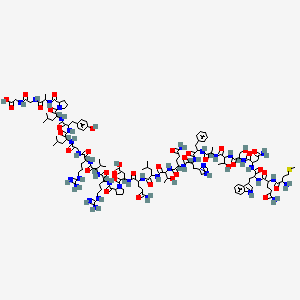
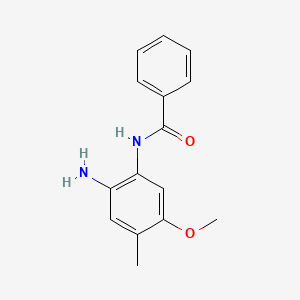
![acetic acid;[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B13400844.png)
![N-[3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene]-2,6-dimethylbenzenamine](/img/structure/B13400848.png)
![4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B13400852.png)

![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13400892.png)
